molecular formula C15H31NO3 B13679914 tert-Butyl 2-((9-aminononyl)oxy)acetate

tert-Butyl 2-((9-aminononyl)oxy)acetate

Cat. No.: B13679914
M. Wt: 273.41 g/mol
InChI Key: DSYDDDVQSGSRNH-UHFFFAOYSA-N
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Description

tert-Butyl 2-((9-aminononyl)oxy)acetate is a specialized organic compound featuring a tert-butyl ester group, a central acetate moiety, and a 9-aminononyl chain connected via an ether linkage. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. The 9-aminononyl chain introduces a long aliphatic spacer terminated by a primary amine, which facilitates applications in bioconjugation, polymer synthesis, and drug delivery systems.

Properties

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

tert-butyl 2-(9-aminononoxy)acetate

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3

InChI Key

DSYDDDVQSGSRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:

    Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.

    Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.

Comparison with Similar Compounds

Key Observations:

Chain Length and Flexibility: The 9-aminononyl chain in the target compound provides a long, flexible aliphatic spacer, enhancing lipophilicity and membrane permeability compared to shorter analogs like tert-Butyl 2-(aminooxy)acetate (C₆H₁₃NO₃) . This makes it suitable for drug delivery systems requiring prolonged release or tissue penetration. In contrast, tert-Butyl 2-(4-aminophenoxy)acetate features a rigid aromatic phenoxy group, favoring π-π stacking interactions in materials science applications.

Functional Group Reactivity: The aminooxy group in tert-Butyl 2-(aminooxy)acetate reacts selectively with ketones or aldehydes to form oximes, enabling rapid bioconjugation. The carbamate group in tert-Butyl (9-aminononyl)carbamate offers hydrolytic stability compared to esters, making it ideal for protecting amines in peptide synthesis.

Steric and Electronic Effects: The tert-butyl group in all compounds shields the ester from nucleophilic attack, but its impact varies with adjacent functional groups. For example, the electron-donating phenoxy group in stabilizes the ester against hydrolysis more effectively than the aliphatic ether in the target compound.

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